An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine
An In-depth Technical Guide to 4-(3-Nitrophenyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-(3-Nitrophenyl)morpholine, a key chemical intermediate with significant applications in pharmaceutical research and development. This document details its chemical and physical properties, synthesis methodologies, and its role as a precursor in the development of therapeutic agents, particularly in the context of cancer research.
Core Compound Information
CAS Number: 116922-22-6
Molecular Formula: C₁₀H₁₂N₂O₃
Synonyms: 4-Morpholinyl-3-nitrobenzene
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for 4-(3-Nitrophenyl)morpholine.
| Property | Value | Reference |
| Molecular Weight | 208.22 g/mol | [1][2][3] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
| Spectroscopic Data | Details |
| ¹H NMR | Spectrum available |
| ¹³C NMR | Spectrum available |
| Mass Spectrometry | Data available |
| IR Spectrum | Data available |
Synthesis of 4-(3-Nitrophenyl)morpholine
The synthesis of 4-(3-Nitrophenyl)morpholine and its analogs is frequently achieved through a nucleophilic aromatic substitution reaction. A common method involves the reaction of a halo-substituted nitrobenzene with morpholine in the presence of a base.
General Experimental Protocol: Nucleophilic Aromatic Substitution
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Reactants: 1-fluoro-3-nitrobenzene and morpholine are used as the primary reactants. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrofluoric acid byproduct.
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Solvent: A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used.
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Reaction Conditions: The reaction mixture is heated, often under reflux, for several hours to ensure the completion of the reaction.
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Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a yellow solid.
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Characterization: The identity and purity of the synthesized 4-(3-Nitrophenyl)morpholine are confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy. HPLC is used to determine the final purity.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 4-(3-Nitrophenyl)morpholine.
Caption: General workflow for the synthesis of 4-(3-Nitrophenyl)morpholine.
Biological Activity and Applications in Drug Development
4-(3-Nitrophenyl)morpholine serves as a crucial building block in the synthesis of a variety of biologically active compounds.[1] The morpholine moiety is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[4][5] Derivatives of 4-(3-Nitrophenyl)morpholine have shown significant potential, particularly as anticancer agents.[1][6]
Role as a PI3K/Akt/mTOR Pathway Inhibitor
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival.[1][7] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for cancer therapy.[1][2]
Several studies have highlighted that compounds containing a morpholine ring are effective inhibitors of the PI3K/Akt/mTOR pathway.[1][2] The oxygen atom in the morpholine ring can form a critical hydrogen bond within the kinase domain of PI3K and mTOR, contributing to the inhibitory activity.[1] 4-(3-Nitrophenyl)morpholine provides a scaffold for the development of such inhibitors. By modifying the nitrophenyl group and other positions, medicinal chemists can synthesize libraries of compounds to optimize potency and selectivity against different isoforms of PI3K.
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by morpholine-containing compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Conclusion
4-(3-Nitrophenyl)morpholine is a versatile and valuable intermediate in the field of drug discovery and development. Its straightforward synthesis and the biological significance of the morpholine scaffold make it an attractive starting point for the design and synthesis of novel therapeutic agents. The demonstrated potential for its derivatives to act as inhibitors of the PI3K/Akt/mTOR signaling pathway underscores its importance in the ongoing search for more effective cancer therapies. This guide provides foundational knowledge for researchers and scientists working with this important compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
